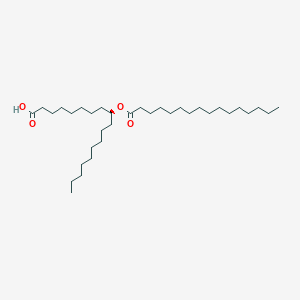

(9S)-9-hexadecanoyloxyoctadecanoic acid

Overview

Description

(9S)-9-hexadecanoyloxyoctadecanoic acid, commonly referred to as (9S)-9-HXD, is a naturally occurring fatty acid found in the human body. It is a component of the phospholipid bilayer and is essential for the proper functioning of cell membranes. It is a key component of the phospholipid bilayer and is involved in a variety of cellular processes, including cell signaling, energy transfer, and nutrient transport. It is also involved in the regulation of gene expression, cell growth, and differentiation. Additionally, (9S)-9-HXD has been found to have anti-inflammatory, anti-oxidative, and anti-carcinogenic properties.

Scientific Research Applications

Identification in Human Urine

(9S)-9-hexadecanoyloxyoctadecanoic acid, also known as 9,10-epoxyoctadecanoic acid, has been detected in human urine. The study utilized gas chromatography-mass spectrometry for analysis, providing insights into human metabolism and potentially indicating health or disease states (Ulsaker & Teien, 1995).

Anti-Tumor Properties

Research on 9s-hydroxy-octadecadienoic acid (9S-HOD), a related compound, indicates anti-tumor effects in vitro and in vivo. The study explored its impact on acute leukemia HL-60 cells, showing cytotoxicity and apoptosis induction (Li et al., 2016).

Biochemical Reactions with Lewis Acids

Methyl 12,13-epoxyoctadec-9-enoate and methyl 9,10-epoxyoctadec-12-enoate, which are structurally similar to (9S)-9-hexadecanoyloxyoctadecanoic acid, react with boron trifluoride etherate to form mixtures of cyclic and unsaturated acyclic compounds. This highlights its potential use in synthetic organic chemistry (Canonica et al., 1969).

Antibacterial Activity

The ester of 9-octadecanoic acid and hexadecanoic acid, structurally related to (9S)-9-hexadecanoyloxyoctadecanoic acid, exhibits antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This suggests potential use in antibacterial applications (Pu et al., 2010).

Inhibition of Cell Migrations

9S-HODE, a related compound, demonstrated strong inhibition of migration in cultured porcine aortic endothelial cells and human mononuclear cells. This could be relevant in studies of inflammation or cancer metastasis (Pankonin et al., 1988).

Preventive Effects in Mammary Carcinogenesis

9-cis-retinoic acid, a compound with a similar structure, has shown efficacy in reducing tumor incidence and burden in a mammary carcinogenesis model, indicating potential applications in cancer prevention (Anzano et al., 1994).

Mechanism of Action

- The primary target of 9(S)-HODE is the peroxisome proliferator-activated receptor gamma (PPARγ) in humans . PPARγ is a nuclear receptor involved in regulating gene expression related to lipid metabolism, inflammation, and glucose homeostasis.

- 9(S)-HODE affects several pathways:

Target of Action

Mode of Action

Biochemical Pathways

properties

IUPAC Name |

(9S)-9-hexadecanoyloxyoctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-18-23-27-31-34(37)38-32(28-24-20-17-10-8-6-4-2)29-25-21-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/t32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQWHZLXDBVXML-YTTGMZPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCC)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@@H](CCCCCCCCC)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H66O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

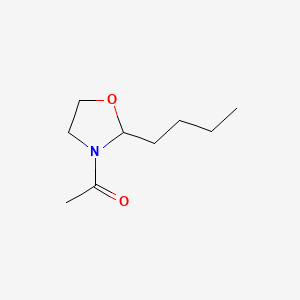

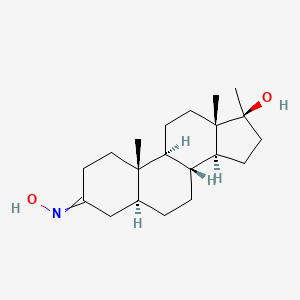

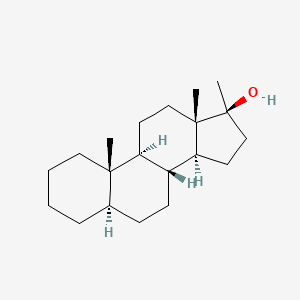

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![((3S,4R)-3-Amino-4-hydroxypiperidin-1-yl)(2-(1-(cyclopropylmethyl)-1H-indol-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone hydrochloride](/img/structure/B593301.png)